molecular formula C21H17Cl2N3O4S B2934513 Ethyl 4-{3-[(3,4-dichlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate CAS No. 478065-06-4

Ethyl 4-{3-[(3,4-dichlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate

Cat. No.: B2934513
CAS No.: 478065-06-4
M. Wt: 478.34
InChI Key: FHIROPMCXGUHRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{3-[(3,4-dichlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate is a complex organic compound known for its diverse applications in scientific research. This compound features a pyrimidine core substituted with various functional groups, including a dichlorobenzoyl moiety, an amino group, and a methylsulfanyl group, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{3-[(3,4-dichlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine ring is often synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Dichlorobenzoyl Group: The dichlorobenzoyl group can be introduced via an acylation reaction using 3,4-dichlorobenzoyl chloride and an appropriate amine.

    Attachment of the Phenoxy Group: The phenoxy group is typically introduced through a nucleophilic aromatic substitution reaction.

    Addition of the Methylsulfanyl Group: The methylsulfanyl group is incorporated through a thiolation reaction, often using methylthiolating agents like methylthiol chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the dichlorobenzoyl group, potentially converting it to a benzyl alcohol derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Ethyl 4-{3-[(3,4-dichlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.

    Industry: Utilized in the development of advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of Ethyl 4-{3-[(3,4-dichlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate involves its interaction with specific molecular targets. The dichlorobenzoyl group may interact with enzyme active sites, inhibiting their function. The pyrimidine core can bind to nucleic acids or proteins, affecting their activity. The methylsulfanyl group may enhance the compound’s lipophilicity, facilitating its cellular uptake.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-{3-[(3-chlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate
  • Ethyl 4-{3-[(4-methylbenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate
  • Ethyl 4-{3-[(3-bromobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate

Uniqueness

Ethyl 4-{3-[(3,4-dichlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate is unique due to the presence of the dichlorobenzoyl group, which imparts distinct electronic and steric properties, potentially enhancing its biological activity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

ethyl 4-[3-[(3,4-dichlorobenzoyl)amino]phenoxy]-2-methylsulfanylpyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2N3O4S/c1-3-29-20(28)15-11-24-21(31-2)26-19(15)30-14-6-4-5-13(10-14)25-18(27)12-7-8-16(22)17(23)9-12/h4-11H,3H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIROPMCXGUHRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1OC2=CC=CC(=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.